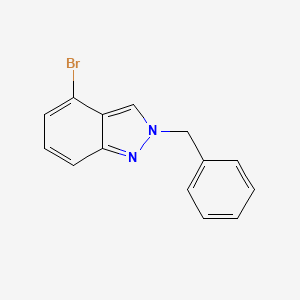

2-Benzyl-4-bromo-2H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzyl-4-bromoindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFFHEGZRNGUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Benzyl 4 Bromo 2h Indazole and Its Derivatives

Reactivity at the Bromine Atom (C4-Position)

The carbon-bromine bond at the C4 position is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions. Nucleophilic substitution at this position is also a theoretical possibility, though often more challenging.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of the indazole core.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a highly effective method for creating a carbon-carbon bond by coupling the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. sigmaaldrich.com For indazole systems, this method allows for the introduction of various aryl or heteroaryl substituents at the C4 position. acsgcipr.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Role | Source(s) |

|---|---|---|---|

| Aryl Halide | 2-Benzyl-4-bromo-2H-indazole | Substrate | - |

| Boron Reagent | Arylboronic acids, Potassium aryltrifluoroborates | Coupling Partner | nih.govsigmaaldrich.com |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ | Catalyst | nih.govsigmaaldrich.com |

| Ligand | dppf | Stabilizes Catalyst | sigmaaldrich.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates Boron Reagent | nih.govacsgcipr.org |

| Solvent | 1,4-Dioxane/Water, THF/Water | Reaction Medium | nih.govsigmaaldrich.com |

| Temperature | 60-100 °C | Reaction Condition | nih.govacsgcipr.org |

Sonogashira Coupling The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. pharmdguru.comnih.gov This transformation is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. pharmdguru.comyoutube.com It is an invaluable method for synthesizing arylalkynes and conjugated enynes under mild conditions. pharmdguru.com The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. youtube.com For this compound, this reaction would install an alkynyl substituent at the C4 position, a versatile functional group for further transformations. bldpharm.com

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Role | Source(s) |

|---|---|---|---|

| Aryl Halide | This compound | Substrate | - |

| Alkyne | Terminal alkynes (e.g., Phenylacetylene) | Coupling Partner | pharmdguru.com |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst | youtube.com |

| Copper Co-catalyst | CuI | Co-catalyst | pharmdguru.com |

| Base | Et₃N, Piperidine, Diisopropylamine | Base/Solvent | pharmdguru.com |

| Solvent | THF, DMF | Reaction Medium | pharmdguru.com |

| Temperature | Room Temperature to 110 °C | Reaction Condition | pharmdguru.combldpharm.com |

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govrsc.org This reaction has broad utility, allowing the synthesis of aryl amines from primary or secondary amines with high functional group tolerance, replacing harsher classical methods. rsc.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond. rsc.org Applying this reaction to this compound would enable the direct introduction of a wide variety of amino groups at the C4 position.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example Reagents/Conditions | Role | Source(s) |

|---|---|---|---|

| Aryl Halide | This compound | Substrate | - |

| Amine | Primary or secondary alkyl/arylamines | Coupling Partner | nih.govrsc.org |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | nih.gov |

| Ligand | XPhos, BINAP, DPEphos | Stabilizes Catalyst | nih.gov |

| Base | Cs₂CO₃, KOtBu, LHMDS | Base | nih.govwikipedia.org |

| Solvent | Toluene, Dioxane | Reaction Medium | nih.gov |

| Temperature | ~100 °C | Reaction Condition | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike SN2 reactions, the SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. youtube.comlibretexts.orgyoutube.com

For this reaction to occur, the aromatic ring must be rendered sufficiently electrophilic, which is usually achieved by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. youtube.comyoutube.com In the case of this compound, the benzene (B151609) portion of the ring system lacks strong activating groups ortho or para to the C4-bromine atom. While the fused pyrazole (B372694) ring does exert an electronic influence, SNAr reactions at the C4 position are generally not favored and would likely require harsh reaction conditions or particularly strong nucleophiles. The reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, meaning bromine is a viable but not exceptional leaving group compared to fluorine. youtube.com

Transformations Involving the N2-Benzyl Moiety

The N2-benzyl group serves two primary roles: it is a protecting group that directs substitution to the N2 position during synthesis, and it is a site that can be modified or removed in subsequent synthetic steps.

Once installed, the benzyl (B1604629) group itself can be chemically modified. The phenyl ring of the N-benzyl substituent is susceptible to electrophilic aromatic substitution reactions, similar to other activated benzene derivatives. youtube.commsu.edu The N-indazole moiety, connected via a methylene (B1212753) bridge, acts as an electron-donating group, thus activating the phenyl ring and directing incoming electrophiles to the ortho and para positions. researchgate.net Analogous reactions on N-phenyl-substituted pyrazolines have shown that electrophilic substitution occurs at the para position of the N-phenyl ring. google.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed on the benzyl ring of this compound to introduce additional functional groups.

The benzyl group is a common N-protecting group in organic synthesis because it can be removed under various conditions. researchgate.net Its cleavage from the indazole nitrogen unmasks the N-H functionality, allowing for further reactions at this site or providing the final deprotected molecule.

Common methods for N-debenzylation include:

Reductive Cleavage (Hydrogenolysis): This is the most common method, typically involving catalytic hydrogenation. The reaction is carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. libretexts.org This method is generally clean and efficient.

Oxidative Cleavage: Strong oxidizing agents can be used to remove the benzyl group. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective for the oxidative cleavage of N-benzyl groups. libretexts.org

Acid-Base Debenzylation: Certain strong acids or bases can also effect the cleavage of the N-benzyl bond, though this is less common. researchgate.net Another approach involves Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), which can reductively cleave the benzyl group. libretexts.org

Table 4: Selected Methods for N-Benzyl Group Removal

| Method | Reagents and Conditions | Comments | Source(s) |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂; Solvent: EtOH, MeOH | Most common and often high-yielding method. | libretexts.orgresearchgate.net |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Effective for certain substrates. | libretexts.org |

| Birch Reduction | Na or Li, liquid NH₃, ROH | Ammonia-free variations exist. libretexts.org | libretexts.orgresearchgate.net |

| Bromate/Dithionite System | NaBrO₃ / Na₂S₂O₄; Solvent: EtOAc/H₂O | A mild alternative for cleaving benzyl ethers. rsc.org | rsc.org |

Functionalization of the Indazole Ring System

Beyond reactions at the C4-bromo and N2-benzyl positions, the indazole ring itself offers opportunities for further functionalization. C-H activation and functionalization strategies have become powerful tools for modifying the core heterocycle without pre-installed leaving groups. chim.itorganic-chemistry.org

The most reactive position for electrophilic substitution or metalation on the 2H-indazole ring is typically the C3 position. nih.govfrontiersin.org A variety of functional groups can be introduced at this site:

Halogenation: N-bromosuccinimide (NBS) can be used to introduce a bromine atom regioselectively at the C3 position. frontiersin.org

Metalation and Electrophilic Quench: Deprotonation at C3 using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile, allows for the introduction of various substituents. frontiersin.org

Direct C-H Functionalization: Modern methods allow for the direct, metal-catalyzed introduction of groups at the C3 position. organic-chemistry.org Examples include direct C3-amination, -alkoxylation, -sulfonylation, -selenylation, and -carbamoylation. These reactions often proceed via radical pathways or transition metal-catalyzed C-H activation cycles. organic-chemistry.org

Functionalization can also occur at other positions on the benzene ring portion (C5, C6, C7), although this is generally less facile than C3-functionalization and often requires directed C-H activation strategies. organic-chemistry.org These transformations allow for the synthesis of highly decorated indazole derivatives starting from the this compound scaffold.

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene ring of the indazole core is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. pharmdguru.com The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the substituents already present on the ring. In the case of this compound, the key substituents influencing substitution on the benzo ring are the bromine atom at the C4 position and the fused pyrazole ring itself.

Indazoles undergo typical electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The bromine atom at C4 is an ortho-, para-directing group. However, it is also a deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted benzene by withdrawing electron density through induction. Conversely, the fused pyrazole ring's effect is more complex, but it generally directs electrophiles to the benzene ring positions. For this compound, the available positions for substitution on the benzo ring are C5, C6, and C7. The directing effects of the bromo group and the fused ring system will determine the regioselectivity of further substitutions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Bromo (-Br) | C4 | Deactivating | Ortho, Para |

This table provides a general overview of substituent effects relevant to the target molecule.

Functionalization at Pyrazole Ring Positions (e.g., C3-functionalization)

The C3 position of the 2H-indazole pyrazole ring is a primary site for functionalization due to its relative reactivity. rsc.org A variety of methods have been developed to introduce diverse functional groups at this position, significantly expanding the chemical space of indazole derivatives. chim.it

Visible-Light-Promoted Carbamoylation: A transition-metal-free method allows for the direct C3-carbamoylation of 2H-indazoles. nih.govfrontiersin.org This reaction uses oxamic acids as the carbamoyl (B1232498) source and a photocatalyst like 4CzIPN under visible light, offering a mild and green alternative to traditional methods that require harsh oxidants. nih.govfrontiersin.org The reaction proceeds via a radical pathway. frontiersin.org

Palladium-Catalyzed Functionalization: Palladium catalysis has been effectively used for C3-functionalization. One notable example is the Pd-catalyzed isocyanide insertion strategy, which enables the synthesis of novel fused heterocyclic systems like benzoxazinoindazoles. acs.orgacs.org This method involves a C-H activation step at the C3 position.

Radical Alkylation, Acylation, and Fluorination:

Alkylation/Acylation: Direct radical alkylation and acylation at the C3 position can be achieved using a Ag(I)/Na₂S₂O₈ system with substituted Hantzsch esters serving as radical precursors. rsc.org

Fluorination: An efficient, metal-free C3-fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.govorganic-chemistry.org The reaction proceeds in water under ambient air and is believed to follow a radical mechanism, offering a regioselective and environmentally friendly route to 3-fluoro-2H-indazoles. organic-chemistry.org

Table 2: Examples of C3-Functionalization Reactions on the 2H-Indazole Core

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Carbamoylation | Oxamic acids, 4CzIPN, Cs₂CO₃, visible light | -C(O)NR₂ | nih.govfrontiersin.org |

| Isocyanide Insertion | Isocyanide, Pd(OAc)₂, Ag₂CO₃ | Fused heterocycles | acs.orgacs.org |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI), H₂O, rt | -F | nih.govorganic-chemistry.org |

Skeletal Editing and Ring Transformations of 2H-Indazoles

Beyond simple functionalization, the 2H-indazole skeleton can undergo more profound transformations, including skeletal editing and ring rearrangements, leading to entirely new heterocyclic systems.

N-N Bond Cleavage and Rearrangements (e.g., with Difluorocarbene)

A significant transformation of the 2H-indazole core involves the cleavage of the N-N bond within the pyrazole ring. A novel method for single-atom skeletal editing utilizes difluorocarbene (:CF₂), generated from ethyl bromodifluoroacetate. sciencechina.cn This metal-free reaction promotes the cleavage of the N-N bond and inserts a carbon atom, resulting in a ring expansion. This process transforms the 2H-indazole skeleton into functionalized quinazolin-4(3H)-ones, demonstrating a powerful strategy for late-stage diversification of the indazole framework. sciencechina.cn The formation of the N-N bond is a key step in many indazole syntheses, and its targeted cleavage represents an advanced strategy for creating molecular diversity. nih.gov

Novel Cyclization and Annulation Reactions

Annulation reactions, which involve the formation of a new ring fused to the existing structure, are a powerful tool for constructing complex polycyclic molecules from the 2H-indazole core.

Palladium-Catalyzed Annulation: Palladium-catalyzed C-H functionalization can be followed by an intramolecular annulation. For instance, the reaction of 2H-indazoles with isocyanides can lead to the formation of fused indazoloquinoxalines and benzoxazinoindazolones. acs.orgacs.org This strategy constructs multiple bonds in a single pot, yielding skeletally diverse scaffolds. acs.org

Rhodium-Catalyzed Annulation: The synthesis of 3-acyl-2H-indazoles can be achieved through a rhodium(III)-catalyzed C-H functionalization and intramolecular annulation of azobenzenes with sulfoxonium ylides. hilarispublisher.comacs.orgresearchgate.net

Reductive Cyclization: While often used for the synthesis of the indazole ring itself, reductive cyclization strategies, such as the Cadogan reaction, highlight the types of transformations the core nitrogen atoms can participate in. nih.govacs.orgacs.org These reactions can sometimes be interrupted to yield intermediates like 2H-indazole N-oxides, which are themselves valuable for further derivatization. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₄H₁₁BrN₂ |

| 4CzIPN | C₄₂H₂₄N₄ |

| N-fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ |

| Quinazolin-4(3H)-one | C₈H₆N₂O |

| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ |

| Benzoxazinoindazole | (Varies) |

| Indazoloquinoxaline | (Varies) |

| Benzoxazinoindazolone | (Varies) |

| 2H-indazole N-oxide | C₇H₆N₂O |

| Azobenzene (B91143) | C₁₂H₁₀N₂ |

| Sulfoxonium ylide | (Varies) |

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Benzyl 4 Bromo 2h Indazole Derivatives

Mechanistic Insights into Molecular Target Recognition

The biological activity of 2-benzyl-4-bromo-2H-indazole derivatives is rooted in their ability to recognize and interact with specific molecular targets. These interactions are governed by the three-dimensional structure of the compounds and the complementary nature of the target's binding site.

Inhibition of Protein Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The indazole nucleus is a well-established scaffold for the development of protein kinase inhibitors, which are crucial in regulating cellular processes like growth, proliferation, and differentiation. ed.ac.uk Dysregulated kinase activity is implicated in numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic agents. ed.ac.ukresearchgate.net

Indazole-based compounds have been developed as inhibitors for a range of both tyrosine and serine/threonine kinases. google.comgoogle.com For instance, certain 5-substituted indazole derivatives have shown inhibitory activity against kinases such as Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAK), and Casein Kinase 2 (CK2). google.com Specifically, the acetamido and carboxamido substituted 3-(1H-indazol-3-yl)benzenesulfonamides are potent inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of the cell cycle. nih.gov Further optimization of this scaffold led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides with potent, low off-target activity and improved pharmacokinetic properties. nih.gov

While specific inhibitory data for this compound against a wide panel of kinases is not extensively detailed in the reviewed literature, the general activity of the indazole class suggests its potential as a kinase-targeting scaffold. For example, N-benzyl-4-(1H-indazol-5-yl)-1,3-thiazol-2-amine is a documented kinase inhibitor. google.com Similarly, studies on related heterocyclic systems, such as 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, have demonstrated potent inhibition of multiple receptor tyrosine kinases, including PDGFRβ and VEGFR-2. nih.gov The development of multi-targeted kinase inhibitors, which can modulate several signaling pathways simultaneously, is an emerging strategy in cancer therapy, and indazole derivatives are promising candidates in this area. mdpi.com

Table 1: Examples of Indazole Derivatives and their Protein Kinase Targets

| Compound Class | Target Kinase(s) | Reference |

| 5-Substituted Indazoles | GSK-3, ROCK, JAK, CK2, TTK, Pim 1 | google.com |

| 3-(1H-Indazol-3-yl)benzenesulfonamides | TTK | nih.gov |

| N-Benzoyl-5-(4-pyridinyl)indazoles | Haspin, Clk4 | researchgate.net |

| N-Benzyl-4-(1H-indazol-5-yl)-1,3-thiazol-2-amine | General Kinases | google.com |

Interactions with Other Enzymes (e.g., DNA Gyrase, MAPK1, FtsZ)

Beyond protein kinases, indazole derivatives have been shown to interact with other critical enzymes, highlighting their broad therapeutic potential.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for antibacterial agents. nih.govnih.gov It is responsible for maintaining the topology of bacterial DNA during replication. als-journal.commdpi.com Indazole derivatives have emerged as a novel class of DNA gyrase B (GyrB) inhibitors. nih.gov By optimizing a pyrazolopyridone hit, researchers developed indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-based drug design has been instrumental in this process. Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share structural features with the target compound, were designed as potential DNA gyrase inhibitors, with some showing potent activity against S. aureus and Bacillus subtilis DNA gyrase. nih.gov

FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in the bacterial cell division process, forming the Z-ring at the division site. nih.govresearchgate.net As a homolog of eukaryotic tubulin, it is a highly attractive target for new antibacterial drugs because its inhibition leads to a blockage of cytokinesis and subsequent bacterial cell death. nih.govresearchgate.net A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as FtsZ inhibitors. nih.gov These compounds demonstrated significant antibacterial activity, particularly against Staphylococcus and Streptococcus species, with some derivatives showing much greater potency than the reference FtsZ inhibitor, 3-methoxybenzamide (B147233) (3-MBA). nih.gov

MAPK1: The mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of cellular responses to external stimuli. The p38α MAP kinase is a key enzyme in the inflammatory response and a target for anti-inflammatory drugs. While direct inhibition of MAPK1 by this compound is not specified, related indazole derivatives have been investigated as MAPK pathway modulators. For example, N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate extracellular signal-regulated kinases (ERK) in MAPK pathways in certain cancer cells. ijmphs.com Furthermore, other heterocyclic scaffolds with N-benzyl groups have been developed as potent p38 MAPK inhibitors. mdpi.com This suggests that the indazole scaffold can be tailored to interact with this enzyme class.

Influence of the N2-Benzyl Moiety on Ligand-Receptor Interactions

The substituent at the N2 position of the indazole ring plays a critical role in determining the compound's binding affinity and selectivity for its molecular targets. The benzyl (B1604629) group, in particular, offers a combination of steric bulk and electronic properties that can be finely tuned.

Steric and Electronic Contributions of the Benzyl Group

Furthermore, substitutions on the benzyl ring itself can have a profound impact on activity. In a series of 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, variations on the benzyl ring, such as the position and nature of chloro or methoxy (B1213986) groups, led to significant differences in inhibitory potency against various receptor tyrosine kinases. nih.gov For example, a 2'-chloro benzyl substitution was favorable for PDGFRβ inhibition, while a 2',5'-dimethoxy benzyl substitution was optimal for VEGFR-2 and PDGFRβ inhibition. nih.gov These findings underscore the importance of the electronic and steric properties of the benzyl moiety in fine-tuning ligand-receptor interactions.

Conformational Analysis and Binding Poses

Molecular modeling and docking studies provide valuable insights into how N2-benzyl indazole derivatives orient themselves within the active sites of their target enzymes. These computational analyses help to explain observed structure-activity relationships and guide the design of more potent and selective inhibitors.

Similarly, in silico docking of benzamide (B126) derivatives into the inter-domain cleft of FtsZ showed specific interactions that stabilize the complex. frontiersin.org For p38 MAPK inhibitors, molecular modeling supports the biological data by showing that N-benzyl-containing oxadiazolidinones can adopt a reasonable binding mode in the ATP binding pocket of the kinase. mdpi.com Molecular docking of N-benzoyl indazole derivatives into the haspin kinase active site also highlighted crucial hydrogen bond and CH–π interactions that explain their selectivity. researchgate.net These studies collectively indicate that the N2-benzyl group often occupies a hydrophobic region of the binding site, while the indazole core engages in key hydrogen bonding or stacking interactions, with the specific conformation being critical for potent inhibition.

Role of the C4-Bromine Substituent in Modulating Biological Activity

The presence and position of a halogen atom, such as bromine, on a drug-like molecule can significantly impact its biological activity. mdpi.com In the context of this compound derivatives, the bromine atom at the C4 position is a critical determinant of the molecule's interactions with its biological targets.

Halogen Bonding and Hydrophobic Interactions

The bromine substituent at the C4 position can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. mdpi.com This interaction, though often weaker than a traditional hydrogen bond, can be crucial for ligand-receptor binding affinity and specificity. The electron-withdrawing nature of the bromine atom creates a region of positive electrostatic potential on its outer surface, allowing it to interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in the binding pocket of a protein.

Impact on Molecular Lipophilicity and Permeability Considerations

The introduction of a bromine atom at the C4 position significantly influences the lipophilicity of this compound derivatives. Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov An increase in lipophilicity can enhance a compound's ability to cross cell membranes, a process known as permeability. nih.gov

The computed XLogP3-AA value for 3-benzyl-4-bromo-2H-indazole is 4.2, indicating a high degree of lipophilicity. nih.gov This is a noteworthy increase compared to the unsubstituted 4-bromo-1H-indazole, which has a computed XLogP3 value of 2.2. nih.gov This enhanced lipophilicity due to the benzyl group and the bromine atom can have a profound impact on the molecule's ability to permeate biological membranes and reach its intended target. However, excessively high lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance, highlighting the delicate balance required for optimal drug-like properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C14H11BrN2 | 287.15 | 4.2 |

| 4-Bromo-1H-indazole | C7H5BrN2 | 197.03 | 2.2 |

This table presents a comparison of the physicochemical properties of this compound and its parent compound, 4-Bromo-1H-indazole. Data sourced from PubChem. nih.govnih.gov

Computational Approaches to SAR Elucidation

In modern drug discovery, computational methods are indispensable for elucidating SAR and guiding the design of more potent and selective compounds. ijnc.ir These in silico techniques provide valuable insights into the molecular interactions that govern biological activity.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ijnc.ir For this compound derivatives, docking studies can help identify potential biological targets by simulating the binding of these compounds to the active sites of various proteins. nih.govfrontiersin.org These simulations can reveal key interactions, such as halogen bonds and hydrophobic contacts, that contribute to the binding affinity. ijnc.ir

Virtual screening, a process that involves docking large libraries of compounds into a target protein structure, can be employed to identify novel indazole derivatives with the potential for high-affinity binding. nih.govresearchgate.netnih.gov This approach can accelerate the discovery of lead compounds by prioritizing molecules for synthesis and biological testing. frontiersin.org Reverse virtual screening can also be utilized, where a known active compound is used to search for potential protein targets. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net For this compound derivatives, QSAR models can be developed to predict the biological activity of new analogues based on their physicochemical properties, also known as molecular descriptors. jocpr.com

These models can help identify the key structural features that are most influential in determining the compound's activity. scirp.org For instance, a QSAR study might reveal that the lipophilicity and the electronic properties of the C4-substituent are the most critical factors for a particular biological endpoint. jocpr.com The insights gained from QSAR models can guide the rational design of new derivatives with improved potency. jocpr.com

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. ijnc.irnih.govdntb.gov.ua By simulating the movements of atoms in a ligand-protein complex, MD can offer a more realistic picture of the binding event than static docking poses. dntb.gov.uanih.gov

For this compound derivatives, MD simulations can be used to:

Assess the stability of the ligand-protein complex. dntb.gov.ua

Analyze the conformational changes that occur upon ligand binding. nih.gov

Calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.gov

Investigate the role of water molecules in mediating ligand-protein interactions.

Computational and Theoretical Investigations of 2 Benzyl 4 Bromo 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic world of molecules. For 2-Benzyl-4-bromo-2H-indazole, these methods can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com By calculating the electron density, DFT can predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties. biointerfaceresearch.comepstem.net For substituted indazoles, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, are employed to optimize the molecular structure and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ustc.edu.cnnih.gov

The energies of the HOMO and LUMO are critical for predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Conceptual DFT also allows for the calculation of global reactivity descriptors, which provide a deeper understanding of the compound's chemical reactivity properties. mdpi.com These descriptors, derived from the HOMO and LUMO energies, can predict the electrophilic and nucleophilic nature of the molecule. mdpi.com

Table 1: Predicted Electronic Properties of Indazole Derivatives from DFT Calculations (Note: This table is a representative example based on typical values for similar heterocyclic compounds, as specific values for this compound are not publicly available.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.3 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.3 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.0 eV | Reflects chemical stability and reactivity |

| Electronegativity (χ) | ~ 4.3 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | ~ 2.0 eV | Measures resistance to change in electron distribution |

Data is illustrative and derived from general findings for similar molecular structures. biointerfaceresearch.comnih.gov

The indazole ring exhibits annular tautomerism, existing primarily as 1H- and 2H-tautomers. beilstein-journals.org Theoretical calculations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. ustc.edu.cnnih.govresearchgate.netresearchgate.net The energy difference is often attributed to the quinoidal structure of the 2H-tautomer, which results in a loss of aromaticity compared to the benzenoid 1H-tautomer. researchgate.net DFT calculations can precisely quantify this energy difference. For the parent indazole, the 1H-tautomer is more stable by approximately 15-20 kJ/mol. researchgate.netnih.gov

Alkylation of an indazole can yield a mixture of N1 and N2 substituted products. The final product ratio is determined by both thermodynamic stability and the reaction mechanism. DFT calculations are instrumental in understanding the regioselective preference. For instance, a comprehensive DFT study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed that reaction conditions dictate the outcome. beilstein-journals.org The presence of a cesium base was found to favor the N1 product through a chelation mechanism, while other non-covalent interactions could drive the formation of the N2 product. beilstein-journals.org Therefore, while the 1H-tautomer is more stable, the synthesis of the 2-benzyl-substituted isomer is mechanistically achievable and can be the major product under specific conditions. semanticscholar.org

Conformational Analysis and Molecular Geometries

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. Computational methods like DFT can provide a highly accurate prediction of the molecule's lowest energy conformation. epstem.net The geometry can be compared with experimental data from X-ray crystallography, with DFT methods often showing very low mean absolute errors for bond lengths and angles. nih.govmdpi.com

Table 2: Predicted Geometrical Parameters for the Indazole Ring (Note: This table provides a theoretical representation based on DFT calculations of similar indazole structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | ~ 1.35 Å |

| N2-C3 | ~ 1.34 Å | |

| C3-C3a | ~ 1.41 Å | |

| C7a-N1 | ~ 1.38 Å | |

| Bond Angle | C7a-N1-N2 | ~ 111.5° |

| N1-N2-C3 | ~ 105.0° | |

| N2-C3-C3a | ~ 112.5° |

Values are typical for indazole rings and serve as an illustrative example. ustc.edu.cnasianresassoc.org

Prediction of Reaction Pathways and Mechanisms (e.g., Single Electron Transfer pathways)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of indazoles, various pathways have been proposed and investigated using DFT, including cycloadditions, C-H activation/annulation sequences, and reductive cyclizations. nih.govresearchgate.netresearchgate.net These studies calculate the energies of reactants, transition states, and products to map out the most favorable reaction coordinate.

For certain reactions, a single-electron transfer (SET) mechanism may be involved. researchgate.net A SET process is a key step in many biological and chemical redox reactions. researchgate.net While direct evidence for a SET pathway in the synthesis or reactions of this compound is not available, computational methods could be used to probe its feasibility. DFT calculations have been used to suggest that some iodine-mediated syntheses of 2H-indazoles proceed via a radical chain mechanism, which inherently involves electron transfer steps. nih.gov By modeling potential radical intermediates and transition states, it would be possible to determine if a SET pathway is energetically competitive with other plausible ionic or concerted mechanisms for reactions involving this compound.

Ligand-Based and Structure-Based Drug Design Principles Applied to Indazole Scaffolds

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov Both ligand-based and structure-based drug design principles are heavily applied to optimize indazole derivatives for various therapeutic targets.

Structure-Based Drug Design: This approach relies on the known three-dimensional structure of the biological target (e.g., an enzyme or receptor). Guided by X-ray crystallographic structures of target-ligand complexes, medicinal chemists can design indazole derivatives that fit precisely into the binding site and form key interactions. nih.gov For example, structure-based design was used to develop indazole derivatives as potent inhibitors of bacterial GyrB and kinases like FLT3 and PDGFRα. nih.govnih.gov The design strategy often involves modifying substituents on the indazole ring to enhance binding affinity and selectivity.

Ligand-Based Drug Design: When the structure of the target is unknown, design efforts are guided by the properties of known active ligands. This can involve creating pharmacophore models or developing Quantitative Structure-Activity Relationships (QSAR). For instance, by analyzing a series of active indazole-based compounds, a pharmacophore can be built that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model can then be used to design new molecules with improved properties. Scaffold hopping, where a known core (like indole) is replaced with an indazole framework, is another ligand-based strategy that has been successfully used to develop novel inhibitors, such as dual MCL-1/BCL-2 inhibitors. rsc.org

Table 3: Examples of Drug Targets for Indazole-Based Inhibitors

| Drug Target | Therapeutic Area | Design Principle Mentioned |

| Bacterial GyrB | Antibacterial | Structure-Based Design nih.gov |

| FLT3, PDGFRα, Kit | Anticancer | Structure-Based Design nih.gov |

| PI3K/AKT/mTOR Pathway | Anticancer | Structure-Activity Relationship nih.gov |

| MCL-1/BCL-2 | Anticancer | Scaffold Hopping rsc.org |

| Janus kinase 3 (JAK3) | Autoimmune Diseases | Fragment-Based Drug Discovery acs.org |

Future Research Directions and Unexplored Avenues for 2 Benzyl 4 Bromo 2h Indazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, has traditionally relied on methods like the Cadogan cyclization, which can be harsh. nih.gov Recent research has focused on developing more sustainable and efficient synthetic routes. These include metal-free halogenation techniques and innovative cascade reactions.

A notable advancement is the metal-free C-H direct halogenation of 2H-indazoles using N-halosuccinimides (NXS), which allows for the selective synthesis of mono- and poly-halogenated products under environmentally friendly conditions, such as in water. rsc.org This method presents a significant step towards greener chemistry in the production of halogenated indazoles.

Furthermore, palladium-catalyzed reactions have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available starting materials like 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgresearchgate.net Copper-catalyzed one-pot, three-component reactions also offer an efficient pathway to 2H-indazole derivatives. organic-chemistry.org Another innovative approach involves a base-catalyzed benzyl (B1604629) C-H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes. rsc.org

The development of these novel methodologies aims to improve yields, reduce environmental impact, and provide more straightforward access to a variety of substituted 2H-indazoles for further study.

Exploration of Advanced Derivatization Strategies

The this compound scaffold is a versatile platform for creating a diverse library of derivatives with potentially enhanced biological activities. The bromine atom at the 4-position is a key functional group that can be readily modified through various cross-coupling reactions, allowing for the introduction of a wide range of substituents. rsc.org

Advanced derivatization strategies can focus on several key areas:

Modification of the Benzyl Group: Introducing different substituents on the phenyl ring of the benzyl group can significantly impact the compound's biological activity. Studies on related 2-benzyl-indazole derivatives have shown that both electron-donating and electron-withdrawing groups can modulate their properties.

Functionalization of the Indazole Core: The indazole ring itself offers positions for further substitution, leading to the creation of novel analogs.

Synthesis of Fused Ring Systems: Incorporating the this compound moiety into larger, fused polycyclic systems could lead to the discovery of compounds with unique three-dimensional structures and potentially novel biological activities.

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for optimizing their therapeutic potential.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While various biological activities have been reported for indazole derivatives, a detailed understanding of how this compound and its analogs interact with their biological targets at the molecular level is often lacking. nih.govmdpi.com Future research should prioritize elucidating these mechanisms of action.

This can be achieved through a combination of experimental and computational approaches:

Target Identification and Validation: Identifying the specific proteins or enzymes that these compounds interact with is a critical first step.

Biophysical and Biochemical Assays: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can provide detailed insights into the binding modes and kinetics of these interactions.

Molecular Modeling and Docking Studies: Computational methods can be used to predict and rationalize the binding of this compound derivatives to their biological targets, guiding the design of more potent and selective compounds. mdpi.com

A deeper mechanistic understanding will not only explain the observed biological effects but also enable the rational design of next-generation derivatives with improved efficacy and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. These powerful tools can be applied to the study of this compound in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized. This can help to prioritize the most promising candidates for experimental investigation.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly active this compound analogs.

Synthesis Prediction: AI tools can assist in planning more efficient and reliable synthetic routes, predicting reaction outcomes, and optimizing reaction conditions.

The integration of AI and ML has the potential to significantly accelerate the discovery and development of new drugs based on the this compound scaffold.

Addressing Challenges in Synthetic Yields and Scalability for Academic Research

While several synthetic methods for 2H-indazoles exist, challenges related to synthetic yields and scalability often hinder academic research. Many reported procedures may work well on a small scale but are difficult to translate to the larger quantities needed for extensive biological evaluation.

Future research should focus on developing robust and scalable synthetic protocols for this compound and its derivatives. This includes:

Optimization of Existing Methods: Systematically optimizing reaction parameters such as catalysts, solvents, and temperature to maximize yields and minimize byproducts.

Development of Flow Chemistry Approaches: Continuous flow synthesis can offer advantages in terms of scalability, safety, and reproducibility compared to traditional batch processes.

Exploration of One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel can improve efficiency and reduce purification steps.

Addressing these challenges will make this important class of compounds more accessible to the broader academic community, fostering further research into their chemical and biological properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Benzyl-4-bromo-2H-indazole, and how can reaction yields be improved?

The compound is typically synthesized via alkylation of 4-bromo-1H-indazole with benzyl bromide under basic conditions. A representative method involves reacting 4-bromo-1H-indazole (1 equiv) with benzyl bromide (1.5 equiv) in DMF at 70°C for 18 hours under argon, using K₂CO₃ (3 equiv) as a base. Purification via silica gel column chromatography yields the product, though reported yields are moderate (38%) . To improve yields, researchers might optimize stoichiometry, explore alternative bases (e.g., Cs₂CO₃), or employ microwave-assisted heating to reduce reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~5.56 ppm, singlet for CH₂; aromatic protons at δ 7.16–7.40 ppm) and indazole core (distinct downfield shifts for C4-Br) .

- Elemental Analysis : Used to confirm purity (e.g., %C, %H matching calculated values) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. How can C3-arylation of this compound be achieved, and what factors influence regioselectivity?

C3-arylation is accomplished via palladium-catalyzed cross-coupling with aryl bromides. A protocol using Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), and K₃PO₄ (2 equiv) in toluene at 110°C for 24 hours achieves C3-functionalization. For example, coupling with 4-bromonitrobenzene yields 2-benzyl-4-bromo-3-(4-nitrophenyl)-2H-indazole in 68% yield . Regioselectivity is controlled by steric and electronic effects: the C3 position is more reactive due to lower steric hindrance compared to C4. Catalyst choice (e.g., bulky phosphine ligands) and directing groups also play critical roles .

Q. What methodologies are recommended for resolving contradictions in crystallographic data for halogenated indazole derivatives?

For X-ray crystallography, use SHELXL for refinement, particularly for handling disorder (common in brominated compounds) and high-resolution data. Key steps include:

Q. How can computational methods complement experimental studies on this compound derivatives?

- Docking Studies : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina. For example, derivatives with nitro or cyano groups show enhanced interactions in hydrophobic pockets .

- DFT Calculations : Analyze electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on indazole reactivity) .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling steps.

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) for specific steps to reduce side reactions .

Methodological Design Considerations

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

- In Vitro Assays : Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition).

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values.

- Triangulation : Validate results with orthogonal methods (e.g., SPR for binding affinity) .

Q. What analytical approaches are critical for verifying synthetic intermediates in indazole chemistry?

- TLC Monitoring : Use UV-active stains to track reaction progress.

- HPLC-PDA : Detect impurities with >98% purity thresholds.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex intermediates .

Data Analysis and Validation

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data?

- Sample Purity : Re-purify via recrystallization or preparative HPLC.

- Combustion Analysis Calibration : Use certified standards (e.g., acetanilide) to calibrate instruments.

- Moisture Correction : Dry samples under vacuum (40°C, 24 h) to remove residual solvents .

Q. What statistical methods are appropriate for interpreting biological assay data involving this compound?

- Dunnett’s Test : Compare treatment groups against controls in dose-response studies.

- Grubbs’ Test : Identify and remove outliers in replicate measurements.

- Regression Analysis : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.